3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine
Overview
Description
3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine is a synthetic organic compound characterized by the presence of an azetidine ring substituted with a 3-chloro-4-fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine typically involves the reaction of 3-chloro-4-fluorophenol with azetidine derivatives. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures, usually around 100-120°C, to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylpiperazine: A psychoactive drug with a similar phenylpiperazine structure.
3-Chloro-4-fluorophenol: Used in the synthesis of various organic compounds.
4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-2-(methylcarbamoyl)pyridine:
Uniqueness
3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(3-chloro-4-fluorophenoxy)methyl]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-9-3-8(1-2-10(9)12)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJWYCRHCVCYEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC(=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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